Zaltidine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Zaltidine involves multiple steps, starting with the preparation of the guanidinothiazolylimidazole core. This core is typically synthesized through a series of cyclization reactions involving thiazole and imidazole derivatives. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Zaltidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Zaltidine is a histamine H₂-receptor antagonist, known for its role in reducing gastric acid secretion and its applications in treating gastrointestinal conditions. However, it's important to note that this compound carries a higher risk of liver damage compared to other H₂-receptor antagonists .

Scientific Research

This compound is a valuable tool for studying gastric acid secretion because of its ability to block histamine receptors in the stomach, which in turn reduces acid production. It allows researchers to investigate the mechanisms regulating stomach acid and its role in various gastrointestinal disorders.

Treatment of Peptic Ulcers

This compound has been used in treating peptic ulcers due to its ability to reduce gastric acid secretion. Studies using this compound have helped to elucidate the ulcer healing process, factors contributing to ulcer recurrence, and the effectiveness of various treatment regimens. One study showed that a 150 mg daily dose of this compound resulted in an 86% healing rate after four weeks, compared to 19% with a placebo .

Gastroesophageal Reflux Disease (GERD) Research

This compound's acid-reducing properties have been utilized in research to understand the pathophysiology of GERD, assess the efficacy of different treatment strategies, and explore potential complications associated with the disease.

Mécanisme D'action

Zaltidine exerts its effects by competitively inhibiting histamine at H2-receptors located on the gastric parietal cells. This inhibition prevents the activation of adenylate cyclase, which in turn reduces the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to a reduction in gastric acid secretion . The molecular targets involved in this pathway include the H2-receptors and the associated signaling proteins.

Comparaison Avec Des Composés Similaires

Ranitidine: Another H2-receptor antagonist used to treat similar conditions but with a different chemical structure.

Cimetidine: An older H2-receptor antagonist with a broader range of side effects.

Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to Zaltidine and Cimetidine.

Uniqueness of this compound: this compound is unique due to its high specificity for H2-receptors and its potent inhibitory effect on gastric acid secretion. its hepatotoxicity is a significant drawback compared to other H2-receptor antagonists .

Activité Biologique

Zaltidine is a histamine H₂-receptor antagonist primarily used in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound has garnered attention for its biological activity, particularly its mechanism of action in inhibiting gastric acid secretion, as well as its potential hepatotoxicity.

This compound functions by blocking the H₂ receptors in the stomach lining, which leads to a reduction in gastric acid production. This mechanism is crucial for managing conditions characterized by excessive stomach acid, such as:

- Peptic Ulcers : this compound aids in the healing process of ulcers and helps prevent recurrence by reducing acid secretion.

- Gastroesophageal Reflux Disease (GERD) : The compound's ability to decrease acid reflux into the esophagus is significant for understanding GERD's pathophysiology and treatment strategies.

Biological Activity and Research Findings

This compound has been extensively studied for its biological effects. Key findings include:

- Histamine Receptor Interaction : this compound selectively inhibits histamine at H₂ receptors, which is pivotal for its therapeutic effects in gastrointestinal disorders.

- Hepatotoxicity : Compared to other H₂-receptor antagonists, this compound presents a higher risk of liver damage, necessitating careful monitoring during treatment.

- Research Applications : It has been utilized in various research studies to investigate gastric acid secretion mechanisms and the healing processes of peptic ulcers.

Comparative Analysis with Other H₂-Receptor Antagonists

This compound can be compared with other compounds in its class based on their molecular structures and unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₁₀N₆S | Higher hepatotoxicity; specific H₂ receptor action |

| Ranitidine | C₁₄H₁₉N₃O₃S | Less hepatotoxic; widely used for GI issues |

| Famotidine | C₁₄H₁₄N₄O₂S | More potent; lower side effects |

| Cimetidine | C₁₁H₁₃N₇O₃S | Known for drug interactions; less effective than this compound |

Case Studies and Clinical Applications

Research involving this compound has provided insights into its clinical applications:

- Peptic Ulcer Healing : A study demonstrated that patients treated with this compound showed significant healing rates of peptic ulcers, with a reduced incidence of recurrence when combined with standard therapies.

- GERD Management : Clinical trials highlighted this compound's effectiveness in alleviating GERD symptoms, showcasing its role in enhancing patient quality of life.

Propriétés

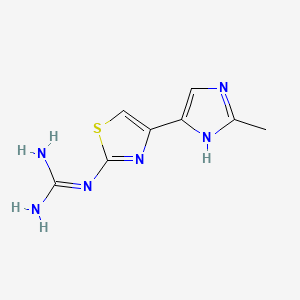

IUPAC Name |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNAEMRNXUAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868921 | |

| Record name | N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85604-00-8 | |

| Record name | Zaltidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zaltidine interact with its target, and what are the downstream effects of this interaction?

A1: this compound acts as a competitive antagonist at the H2-receptor, primarily found in the gastric parietal cells [, ]. By blocking the binding of histamine to these receptors, this compound inhibits the histamine-mediated activation of adenylate cyclase, an enzyme responsible for producing cyclic AMP [, ]. This inhibition ultimately reduces the secretion of gastric acid into the stomach [, ].

Q2: What is known about the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME)?

A2: While specific details about this compound's metabolism and excretion pathways remain unclear, studies indicate that it is relatively slowly eliminated from the plasma, contributing to its prolonged duration of action []. Research in cattle models explored various administration routes (intravenous, intramuscular, subcutaneous, and oral) for this compound and analyzed its plasma pharmacokinetics []. These findings provide insights into the compound's behavior within a living system, but further research is needed to fully understand its ADME profile in humans.

Q3: Were there any structure-activity relationship (SAR) studies conducted with this compound, and if so, what insights did they provide?

A3: Although the provided research doesn't delve into specific SAR studies conducted with this compound, it's worth noting that one study investigated the interaction of this compound's guanidine derivative with equine hemoglobin []. This research highlights the importance of understanding the interaction of drug candidates with various proteins and biological systems, as these interactions can influence efficacy and safety profiles. Further SAR studies could have explored modifications to the this compound structure to potentially reduce its hepatotoxic potential while retaining its desired H2-receptor antagonist activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.